1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique combination of indazole, thiadiazole, and pyrrolidine moieties, making it an interesting subject for scientific research and industrial applications. The compound’s structure suggests potential biological activities, which have been explored in various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole and thiadiazole rings, followed by their coupling with the pyrrolidine moiety. Common synthetic routes include:
Formation of the Indazole Ring: This can be achieved through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, or metal-free reactions like the condensation of o-fluorobenzaldehydes with hydrazine.
Formation of the Thiadiazole Ring: This often involves the cyclization of thiosemicarbazides with appropriate reagents under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the indazole and thiadiazole rings with the pyrrolidine moiety, typically using amide bond formation reactions under conditions such as EDCI/HOBt or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing byproducts and waste. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine .
- 3-amino-1H-indazole-1-carboxamides .
- 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol .
Uniqueness
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is unique due to its combination of indazole, thiadiazole, and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C17H17FN6O2S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H17FN6O2S/c1-8(2)16-22-23-17(27-16)19-15(26)9-6-12(25)24(7-9)14-13-10(18)4-3-5-11(13)20-21-14/h3-5,8-9H,6-7H2,1-2H3,(H,20,21)(H,19,23,26) |
InChI Key |
GWJKFHBNRQSWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
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